3-Bromo-2,6-dihydroxybenzoic acid
Overview
Description
3-Bromo-2,6-dihydroxybenzoic acid (3-Br-2,6-DHB) is a naturally occurring organic compound belonging to the class of compounds known as hydroxybenzoic acids. It has been studied extensively in the scientific literature due to its various properties and applications. 3-Br-2,6-DHB is a versatile compound with potential applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. In addition, it has been found to have interesting biochemical and physiological effects on living organisms.
Scientific Research Applications
Medicinal Chemistry and Drug Synthesis :
- 4-bromo-3,5-dihydroxybenzoic acid serves as an intermediate in preparing pyrimidine medicaments. This substance was structurally characterized using mass spectrometry, highlighting its importance in pharmaceutical research (Xu Dong-fang, 2000).
- Another study synthesized 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a crucial intermediate for anti-cancer drugs that inhibit thymidylate synthase, demonstrating the potential of brominated compounds in cancer therapy (Cao Sheng-li, 2004).
Organic Chemistry and Synthesis :
- Electrooxidation of 3-bromobenzoic acid on a Pt electrode leads to the production of phenol, dihydroxybenzene, and benzoquinone, which can be used for further chemical reactions (Yeun-Joong Yong, 2013).
- The interaction of 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds can result in complex supramolecular assemblies, which are significant in the field of organic chemistry (S. Varughese & V. Pedireddi, 2006).
- Electrochemical oxidation of 3,4-dihydroxybenzoic acid has been successfully used to synthesize benzofuro[2,3-d]pyrimidine derivatives, demonstrating the utility of such reactions in organic synthesis (D. Nematollahi & H. Goodarzi, 2002).
Environmental Applications :
- Research into the degradation of brominated benzoic acids by Pseudomonas aeruginosa suggests potential environmental applications in the treatment of municipal sewage and other waste streams (F. K. Higson & D. Focht, 1990).
- Studies on the formation and decomposition of brominated disinfection byproducts during chlorination processes provide insights into their cytotoxic and genotoxic effects in chlorinated drinking water, emphasizing the environmental impact of such compounds (Hongyan Zhai & Xiangru Zhang, 2011).
Safety and Hazards
The safety information for 3-Bromo-2,6-dihydroxybenzoic acid includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
Similar compounds like 2,3-dihydroxybenzoic acid have been reported to interact with certain enzymes, facilitating atp-dependent ppi exchange reactions .
Mode of Action
It’s likely that the compound interacts with its targets through a mechanism involving the chelation of a metal ion by the carboxylate and ortho-phenolate of the arene substrate . This facilitates protonation at the α-position of the carboxylate, followed by the destruction of aromaticity .
Biochemical Pathways
Similar compounds have been implicated in various biochemical reactions, including atp-dependent ppi exchange reactions .
Result of Action
Based on its chemical structure and potential mode of action, it may influence the activity of certain enzymes and biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-2,6-dihydroxybenzoic acid. For instance, the compound’s reactivity and stability may be affected by factors such as temperature, pH, and the presence of other chemicals .
properties
IUPAC Name |
3-bromo-2,6-dihydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO4/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,9-10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCLJSXGFAOJQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)C(=O)O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393784 | |
Record name | 3-bromo-2,6-dihydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
26792-49-4 | |
Record name | 3-bromo-2,6-dihydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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